Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-2-13-10(12)8-5-7(11-16-8)6-9-14-3-4-15-9/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLPYMFXZAEIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)CC2OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods may involve the use of molecular sieves or orthoesters for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as flash chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Predicted Physical Properties
- Boiling Point: Approximately 319.4 °C
- Density: Estimated at 1.40 g/cm³
Chemistry
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
- Antiviral Activities: Investigations into the compound's ability to inhibit viral replication are ongoing.
Medicine
The compound is being explored for its therapeutic potential:
- Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting various diseases.
- Mechanism of Action: The interaction with specific enzymes and receptors could modulate biological pathways beneficial for therapeutic outcomes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for diverse applications in chemical manufacturing.
Uniqueness of this compound
The combination of the dioxolane and isoxazole rings provides distinct chemical and biological properties that differentiate it from similar compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Diversity
Ethyl 3-(4-tolyl)-4,5-dihydroisoxazole-5-carboxylate (3aa) Structure: Features a para-tolyl (methyl-substituted phenyl) group at the 3-position. Synthesis: Prepared via [3+2] cycloaddition with 85% yield using NaCl, Oxone, and Na₂CO₃ . Key Difference: The aromatic para-tolyl group enhances planarity and π-conjugation, contrasting with the non-aromatic 1,3-dioxolane in the target compound.
Methyl 3-(4′-methoxycarbonyl-biphenyl)-4,5-dihydroisoxazole-5-carboxylate (7af)
- Structure : Contains a biphenyl moiety with a methoxycarbonyl group.
- Synthesis : Achieved via Suzuki–Miyaura coupling, yielding 21% after five steps .
- Key Difference : The extended aromatic system in 7af may improve crystallinity and thermal stability compared to the dioxolane group, which is more flexible and polar.
Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate
- Structure : Bromine substituent at the 3-position.
- Synthesis : Halogenation introduces reactivity for cross-coupling reactions (e.g., Suzuki coupling) .
- Key Difference : The bromine atom offers a handle for further functionalization, whereas the dioxolane group may limit direct derivatization due to its stability.
Physical Properties
Spectroscopic Signatures
- NMR Analysis :
- The 1,3-dioxolane group in the target compound would show characteristic proton signals at δ 3.7–4.5 ppm (methylene protons adjacent to oxygen) , distinct from aryl protons (δ 6.5–8.0 ppm) in analogs like 3au .
- Carbonyl (C=O) signals in esters appear at ~170 ppm in ¹³C NMR, consistent across all derivatives .
Biological Activity
Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound characterized by its unique structural features, including a dioxolane ring and an isoxazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.23 g/mol. The compound's structure can be described as follows:
- Dioxolane Ring : A five-membered ring containing two oxygen atoms.
- Isoxazole Ring : A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₅ |
| Molecular Weight | 229.23 g/mol |
| CAS Number | 695191-75-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in pathogens.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. Investigations into its efficacy against viral infections are ongoing, with a focus on its ability to inhibit viral replication through interaction with viral enzymes or host cell receptors.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent activity .
- Antiviral Screening : In another study focused on antiviral properties, the compound was tested against the influenza virus. Results indicated a reduction in viral titers by up to 90% at concentrations of 50 µg/mL, suggesting potential as a therapeutic agent for viral infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit essential enzymes or disrupt cellular processes critical for pathogen survival and replication.
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds featuring similar structural motifs:
| Compound Name | Biological Activity |
|---|---|
| 1,3-Dioxolanes | Moderate antimicrobial properties |
| Isoxazole Derivatives | Antimicrobial and antiviral activities |
| Indole Derivatives | Anticancer and anti-inflammatory effects |
The unique combination of the dioxolane and isoxazole rings in this compound contributes to its distinct biological profile compared to these similar compounds.
Q & A
What are the common synthetic routes for Ethyl 3-(1,3-dioxolan-2-ylmethyl)-4,5-dihydroisoxazole-5-carboxylate, and how are intermediates characterized?
Basic
The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles like acrylate derivatives. For example, nitrile oxides generated from substituted benzaldehydes react with methyl acrylate to form 4,5-dihydroisoxazole scaffolds . Key intermediates are characterized using /-NMR, IR spectroscopy, and mass spectrometry. Crystallographic validation (e.g., SHELX programs ) ensures structural accuracy.
How is the structural conformation of this compound validated in crystallographic studies?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software refines crystallographic data to determine bond lengths, angles, and stereochemistry. For example, dihydroisoxazole derivatives often exhibit puckered ring conformations, with ester groups in equatorial positions to minimize steric strain .
What in vitro/in vivo assays are used to screen its biological activity?
Basic
Initial screening involves in vitro nematode mortality assays (e.g., against Meloidogyne incognita) at varying concentrations (e.g., LC values ). In vivo tests assess herbicidal efficacy via greenhouse trials measuring gall reduction in plant roots or enzyme inhibition (e.g., protoporphyrinogen oxidase (PPO) activity ).
What is the proposed mechanism of action for its nematicidal activity?
Advanced
Computational docking studies suggest binding to allosteric sites of nicotinic acetylcholine receptors (nAChRs) in nematodes, disrupting neuromuscular signaling . This is supported by molecular dynamics simulations showing stable interactions with receptor domains, validated via comparative LC data against carbofuran .
How does its herbicidal activity compare to commercial PPO inhibitors?
Advanced
The compound’s substituted phenyl group enhances binding to PPO active sites, with IC values comparable to acifluorfen but requiring structural optimization for field stability . Synergistic effects with glyphosate (e.g., in tank-mix trials ) broaden weed-control spectra but require empirical validation of absorption kinetics under varying environmental conditions.
What computational methods optimize its synthesis and reactivity?
Advanced
Reaction path searches using quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity in cycloadditions. ICReDD’s integrated platform combines these with machine learning to prioritize experimental conditions, reducing trial-and-error cycles .
How do substituents influence its bioactivity in structure-activity relationship (SAR) studies?
Advanced
Electron-withdrawing groups (e.g., -Cl, -CF) on the phenyl ring enhance nematicidal potency by 30–50% compared to methyl derivatives . Substituent positioning (para vs. meta) also modulates PPO inhibition efficiency, as shown in molecular docking .
What strategies improve its stability under storage or field conditions?
Advanced
Degradation studies under UV light and humidity guide formulation adjustments. Encapsulation in biodegradable polymers or co-formulation with stabilizers (e.g., antioxidants ) mitigates hydrolysis of the ester moiety. Accelerated stability testing (40°C/75% RH for 6 months) monitors purity via HPLC .
Which analytical methods ensure purity and quantify degradation products?
Advanced
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves the parent compound from byproducts like hydrolyzed carboxylic acids. LC-MS/MS identifies trace impurities, while -NMR quantifies enantiomeric purity in chiral derivatives .
How are synergistic effects with other herbicides empirically validated?
Advanced
Fractional inhibitory concentration (FIC) indices quantify synergy in tank-mix formulations. For example, glyphosate combinations are tested under simulated rainfall to assess conductivity changes in plant cuticles . Dose-response curves and isobolograms statistically confirm synergism (e.g., reduced LC by 40% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
